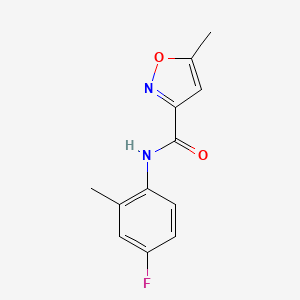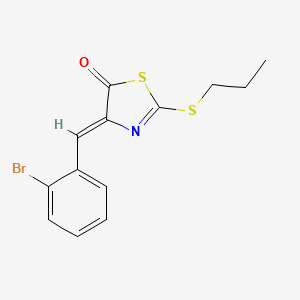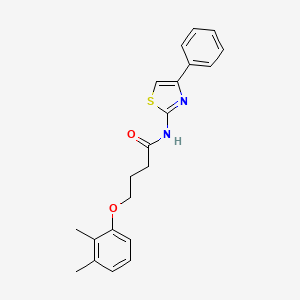
N-allyl-1-(4-fluorophenyl)methanesulfonamide
Descripción general
Descripción
N-allyl-1-(4-fluorophenyl)methanesulfonamide, also known as AFM13, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of immunomodulatory drugs and has shown promising results in the treatment of various types of cancer.
Mecanismo De Acción
N-allyl-1-(4-fluorophenyl)methanesulfonamide works by binding to CD30, a protein that is overexpressed on the surface of certain cancer cells, including Hodgkin's lymphoma and anaplastic large cell lymphoma. By binding to CD30, N-allyl-1-(4-fluorophenyl)methanesulfonamide activates the immune system to attack and kill cancer cells. Specifically, N-allyl-1-(4-fluorophenyl)methanesulfonamide binds to CD16A, a receptor on the surface of natural killer cells, which triggers the release of cytotoxic molecules that kill cancer cells.
Biochemical and Physiological Effects:
N-allyl-1-(4-fluorophenyl)methanesulfonamide has been shown to have potent anti-tumor activity in preclinical studies. It has been shown to induce apoptosis, or programmed cell death, in cancer cells and to inhibit their growth and proliferation. N-allyl-1-(4-fluorophenyl)methanesulfonamide has also been shown to activate the immune system to attack and kill cancer cells. In addition, N-allyl-1-(4-fluorophenyl)methanesulfonamide has been shown to have a favorable safety profile in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-allyl-1-(4-fluorophenyl)methanesulfonamide has several advantages for lab experiments. It is a small molecule drug, which makes it easy to synthesize and modify. It has also been extensively studied in preclinical studies, which makes it a well-characterized compound. However, there are also some limitations to using N-allyl-1-(4-fluorophenyl)methanesulfonamide in lab experiments. It has a relatively short half-life, which means that it may need to be administered frequently. In addition, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on N-allyl-1-(4-fluorophenyl)methanesulfonamide. One direction is to further investigate its mechanism of action and to identify the specific pathways and molecules involved in its anti-tumor activity. Another direction is to evaluate its safety and efficacy in clinical trials for the treatment of various types of cancer. In addition, there is potential for N-allyl-1-(4-fluorophenyl)methanesulfonamide to be used in combination with other drugs or therapies to enhance its anti-tumor activity. Finally, there is potential for N-allyl-1-(4-fluorophenyl)methanesulfonamide to be used in the development of new immunomodulatory drugs for the treatment of cancer and other diseases.
Aplicaciones Científicas De Investigación
N-allyl-1-(4-fluorophenyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in the treatment of various types of cancer. It has been shown to have potent anti-tumor activity in preclinical studies, and clinical trials are currently underway to evaluate its safety and efficacy in humans. N-allyl-1-(4-fluorophenyl)methanesulfonamide works by targeting CD30, a protein that is overexpressed on the surface of certain cancer cells. By binding to CD30, N-allyl-1-(4-fluorophenyl)methanesulfonamide activates the immune system to attack and kill cancer cells.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-N-prop-2-enylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2S/c1-2-7-12-15(13,14)8-9-3-5-10(11)6-4-9/h2-6,12H,1,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHYDKNWUMXNJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)CC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(prop-2-en-1-yl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B4843604.png)
![N-(5-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]carbonyl}-1-methyl-1H-pyrazol-4-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4843612.png)
![2-[(4-chlorobenzoyl)amino]-N-(2-phenoxyethyl)benzamide](/img/structure/B4843614.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-3-methylpiperidine](/img/structure/B4843639.png)

![2-methyl-3-phenyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acrylamide](/img/structure/B4843648.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B4843650.png)
![2-({4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4843669.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4843680.png)
![2-[(5-nitro-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4843685.png)
![N-ethyl-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B4843689.png)